molecular formula C19H32N2O B1392447 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine CAS No. 1244855-34-2

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine

Cat. No.: B1392447
CAS No.: 1244855-34-2
M. Wt: 304.5 g/mol
InChI Key: UZSVJEWIEJZSRU-UHFFFAOYSA-N
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Description

“N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine” is a compound that has been studied for its potential pharmacological properties . It is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent .


Synthesis Analysis

The synthesis of similar compounds involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a butyl group attached to a tetrahydroquinoline ring, which is further connected to a propylamine group via a methylene bridge .

Scientific Research Applications

1. Mannich Compounds Synthesis

The application of 1,2,3,4-tetrahydroquinoline in Mannich condensations, a critical process in organic synthesis, has been explored. Möhrle, Tot, and Rüdiger (1998) demonstrated the use of tetrahydroquinoline derivatives as amines or C-nucleophilic compounds in these condensations, highlighting its versatility in synthesizing complex organic structures Möhrle, H., Tot, E., & Rüdiger, S. (1998). 1.2.3.4-Tetrahydrochinoline als Substrate für Mannich-Verbindungen / 1.2.3.4-Tetrahydroquinolines as Substrates for Mannich Compounds. Zeitschrift für Naturforschung B, 53, 742-752.

2. Synthesis of Alkaloids

Shahane et al. (2008) described a new approach to synthesize 2-alkyl-tetrahydroquinolines, which are naturally occurring compounds with significant pharmacological properties. This synthesis method, involving electrochemical processes, underlines the potential of tetrahydroquinoline derivatives in the efficient synthesis of bioactive alkaloids Shahane, S., et al. (2008). Synthesis of Alkaloids of Galipea officinalis by Alkylation of an α‐Amino Nitrile. European Journal of Organic Chemistry, 2008, 4622-4631.

3. Catalytic Applications

Wang, Cai, and Ding (2009) reported on a copper-catalyzed amination process of aryl halides using aqueous ammonia. This process, utilizing a compound related to tetrahydroquinoline, exemplifies the role of such derivatives in facilitating efficient and mild conditions for catalytic reactions Wang, D., Cai, Q., & Ding, K. (2009). An Efficient Copper-Catalyzed Amination of Aryl Halides by Aqueous Ammonia. Advanced Synthesis & Catalysis, 351, 1722-1726.

4. Neuroprotective Effects

Kotake et al. (2005) explored the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons. This study sheds light on the potential therapeutic applications of tetrahydroquinoline derivatives in neurodegenerative diseases like Parkinson's Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033, 143-150.

5. Structural and Crystal Analysis

Ullah and Stoeckli-Evans (2021) conducted a study focusing on the crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a compound structurally related to tetrahydroquinoline. This research highlights the significance of such derivatives in crystallography and molecular structure determination Ullah, N., & Stoeckli-Evans, H. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77, 208-212.

Properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-3-5-12-21-13-6-8-18-15-17(9-10-19(18)21)16-20-11-7-14-22-4-2/h9-10,15,20H,3-8,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSVJEWIEJZSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine
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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine
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